Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid

Description

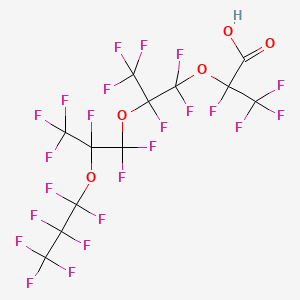

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid (HFPO-TeA) is a perfluoroalkyl ether carboxylic acid (PFECA) developed as a replacement for legacy per- and polyfluoroalkyl substances (PFAS) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Structurally, HFPO-TeA features a branched carbon chain with three ether oxygen atoms and methyl groups at positions 2, 5, and 8, distinguishing it from linear PFAS . Its adoption in fluoropolymer manufacturing stems from regulatory pressure to phase out persistent long-chain PFAS.

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF23O5/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNULWLLEOKCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5(CF2OCF(CF3))3COOH, C12HF23O5 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276659 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65294-16-8 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid typically involves the oligomerization of hexafluoropropylene oxide followed by carboxylation. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. The process generally includes the oligomerization of hexafluoropropylene oxide in the presence of a catalyst, followed by carboxylation and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid primarily undergoes substitution reactions due to the presence of the carboxylic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Oxidation Reactions: Often use strong oxidizing agents like potassium permanganate.

Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylates .

Scientific Research Applications

Material Science

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is utilized as a building block for fluorinated emulsifiers in oil-in-water systems. Its high thermal stability and low surface energy make it effective in creating coatings and materials that require water repellency and chemical resistance. These properties are particularly valuable in industries such as textiles and packaging.

| Application Area | Description |

|---|---|

| Coatings | Enhances water and oil repellency in surfaces |

| Textiles | Provides stain resistance to fabrics |

| Packaging | Improves barrier properties against moisture |

Environmental Research

Research indicates that perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid can serve as a replacement for legacy perfluoroalkyl substances (PFAS) due to its reduced environmental persistence. Studies have shown that this compound exhibits lower bioaccumulation potential compared to its predecessors like perfluorooctanoic acid (PFOA).

Recent investigations into the toxicity of HFPO-TeA revealed that it activates peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity in animal models. This activation raises concerns about potential health effects and necessitates further research into its environmental impact and safety profile .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the effects of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid on biological systems. In one study involving Sprague Dawley rats, varying doses were administered orally to assess metabolic responses and potential toxicity. Results indicated mortality at higher doses and highlighted the need for comprehensive dosimetric evaluations to understand chronic exposure risks .

| Study Parameters | Findings |

|---|---|

| Dose Levels | 0.3 - 335.2 mg/kg/day |

| Observed Effects | Mortality at high doses; metabolic disruptions |

Proteomics Research

In proteomics, perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid has been explored as a derivatization agent for proteins and peptides. Its ability to modify primary amine groups enhances analytical properties such as stability and detection sensitivity during mass spectrometry analyses. This application is crucial for advancing protein characterization techniques.

Mechanism of Action

The mechanism of action of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid involves its interaction with various molecular targets and pathways. It has been shown to disrupt thyroid hormone levels by interfering with the synthesis and metabolism of these hormones. This disruption is likely due to its ability to bind to plasma proteins and alter hepatic clearance .

Comparison with Similar Compounds

Plasma and Liver Accumulation

- HFPO-TeA : In rats, plasma concentrations reached 278 µM (females) and 168 µM (males) at 17 mg/kg/day, with significant liver accumulation (250 µM in females, 210 µM in males) .

- GenX (HFPO-DA) : Lower steady-state plasma concentrations (74.75 µM in humans, 7.27 µM in rats) but higher hepatic clearance .

- HFPO-TA : Exhibits higher predicted steady-state concentrations (375.76 µM in humans) due to reduced renal clearance .

Metabolic Pathways

- HFPO-TeA undergoes phase II transformations, forming glycine conjugates and glucuronides via glycine-N-acyltransferase and UDP-glucuronosyltransferase .

- GenX and HFPO-TA share similar metabolic routes but differ in persistence; GenX is more rapidly excreted in rodents .

Toxicity Profiles

Hepatic Effects

Endocrine Disruption

- Thyroid Hormones : HFPO-TeA reduced T4 levels by 75% in males and 46% in females at 17 mg/kg/day, surpassing GenX’s effects .

- Sex Differences : Females exhibited higher plasma HFPO-TeA concentrations, suggesting sex-specific toxicokinetics .

Environmental Persistence and Detection

Biological Activity

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid (HFPO-TeA), a perfluoroalkyl ether carboxylic acid, has gained attention due to its unique chemical properties and potential biological effects. This article explores the biochemical interactions, cellular effects, molecular mechanisms, and relevant research findings associated with HFPO-TeA.

- Chemical Formula : C₁₂H₁F₂₃O₅

- Molecular Weight : 662.1 g/mol

- CAS Number : 65294-16-8

- Structure : HFPO-TeA is characterized by multiple ether linkages and a long carbon chain, contributing to its stability and resistance to degradation .

Biochemical Interactions

HFPO-TeA interacts with various biomolecules, influencing biochemical pathways:

- Protein Binding : The compound exhibits significant binding affinity to plasma proteins, which can alter its pharmacokinetics and bioavailability. This interaction may lead to changes in hepatic clearance rates.

- Enzyme Interaction : HFPO-TeA has been shown to affect the activity of liver enzymes involved in drug metabolism, suggesting potential implications for the metabolism of co-administered drugs .

Cellular Effects

Research indicates that HFPO-TeA can significantly affect cellular functions:

- Cell Signaling : Exposure to HFPO-TeA alters cell signaling pathways and gene expression. Studies have demonstrated changes in thyroid hormone levels and body weight in animal models following exposure.

- Toxicity : In laboratory settings, higher doses have been associated with increased mortality rates and significant physiological changes in test subjects .

Molecular Mechanisms

The mechanisms by which HFPO-TeA exerts its biological effects include:

- Thyroid Hormone Disruption : The compound interferes with thyroid hormone synthesis and metabolism by binding to transport proteins, leading to altered hormone levels in the bloodstream .

- Metabolic Pathways : HFPO-TeA is involved in various metabolic pathways that influence its biotransformation and accumulation in tissues. Its interaction with hepatic enzymes suggests it may undergo biotransformation into other metabolites .

Dosage Response in Animal Models

Research has shown that the effects of HFPO-TeA vary significantly with dosage:

| Dose (mg/kg/day) | Observed Effects | Reference |

|---|---|---|

| 0.02 | Minimal impact on body weight | |

| 0.2 | Significant weight loss observed | |

| 2.0 | Increased mortality rates |

In studies involving rats, plasma thyroid hormone levels decreased with increasing doses of HFPO-TeA, indicating a dose-dependent relationship between exposure and biological response .

Environmental Impact

HFPO-TeA is classified as a persistent bioaccumulative toxic substance (PBT). Its stability in the environment raises concerns regarding long-term ecological effects and bioaccumulation in wildlife . The compound is not readily biodegradable and poses risks to aquatic ecosystems when released into water sources .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting HFPO-TeA in environmental and biological matrices?

- Methodology : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Sample preparation for biological matrices (e.g., plasma, egg yolk) involves extraction using methanol/water mixtures, solid-phase extraction (SPE) cleanup, and quantification via isotope dilution . For environmental water samples, pre-concentration via solid-phase extraction (C18 or HLB cartridges) is critical due to low detection limits (ng/L range) .

- Key Considerations : Include internal standards (e.g., carbon-13 labeled analogs) to correct for matrix effects and ensure recovery rates >80% .

Q. What experimental designs are used to assess acute toxicity of HFPO-TeA in rodent models?

- Methodology : Conduct 5-day oral gavage studies in Sprague Dawley rats across multiple dose levels (e.g., 0.3–335.2 mg/kg/day). Monitor mortality, body weight changes, and clinical signs. Terminal blood collection for plasma concentration analysis and thyroid hormone (T3/T4) quantification via ELISA or radioimmunoassay .

- Key Findings : Mortality observed at >17 mg/kg/day; thyroid hormone suppression at ≤17 mg/kg/day. Sex-specific differences in plasma clearance (e.g., females show higher retention) .

Advanced Research Questions

Q. How can in vitro hepatocyte assays predict in vivo toxicokinetics of HFPO-TeA?

- Methodology : Perform in vitro-to-in vivo extrapolation (IVIVE) using primary hepatocyte cultures. Parameterize intrinsic clearance (CLint) from incubation studies with HFPO-TeA (1–100 µM). Apply physiologically based pharmacokinetic (PBPK) modeling to predict steady-state blood concentrations. Validation involves comparing model outputs with in vivo rodent data .

- Outcome : IVIVE predicted steady-state concentrations within 7-fold of observed values, supporting its use for prioritizing PFAS for further testing .

Q. What mechanisms underlie sex-specific differences in HFPO-TeA toxicokinetics?

- Methodology : Compare hepatic enzyme activity (e.g., CYP450 isoforms) and renal clearance rates between sexes using metabolomic profiling. In vivo studies show females exhibit 2-fold higher plasma AUC0-24h than males at 17 mg/kg/day. Mechanistic studies suggest estrogen-mediated modulation of OATP transporters influences distribution .

Q. Does HFPO-TeA undergo metabolic biotransformation, and what are the key products?

- Methodology : Use non-targeted high-resolution mass spectrometry (HRMS) on plasma and hepatocyte extracts. Identify metabolites via fragmentation patterns and retention time alignment. Key findings include the presence of HFPO-TA (a GenX oligomer) and hydroxylated intermediates, suggesting ether bond cleavage and oxidative defluorination pathways .

Contradictions and Data Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.